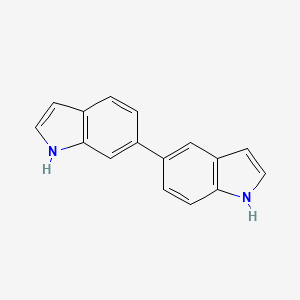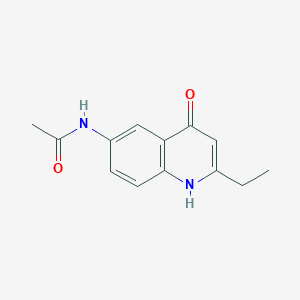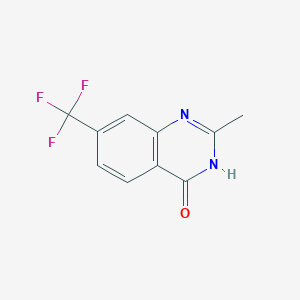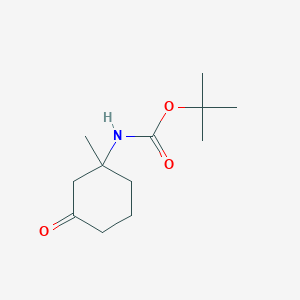![molecular formula C15H16O2 B11878648 Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- CAS No. 828254-85-9](/img/structure/B11878648.png)
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ol with tetrahydrofuran in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Catalyst: Palladium on carbon (Pd/C) or copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Reaction Time: 6-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3
Major Products Formed
Oxidation: Formation of naphthalen-1-yloxyacetic acid derivatives
Reduction: Formation of naphthalen-1-yloxymethyl alcohol derivatives
Substitution: Formation of various substituted tetrahydrofuran derivatives
Scientific Research Applications
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways
Affecting Gene Expression: Influencing the transcription and translation of specific genes
Comparison with Similar Compounds
Similar Compounds
- 2-((Naphthalen-1-yloxy)methyl)oxirane
- 2-((Naphthalen-1-yloxy)methyl)tetrahydropyran
- 2-((Naphthalen-1-yloxy)methyl)furan
Uniqueness
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
828254-85-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)oxolane |
InChI |
InChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2 |
InChI Key |
LVXKXSGSJWTTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
